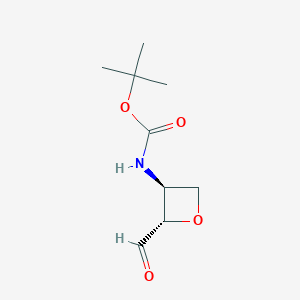
5-(Tert-butyl)pyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butyl)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of the tert-butyl group and the aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)pyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method is the formylation of 5-(tert-butyl)pyrazine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the Vilsmeier-Haack reaction and other formylation techniques suggests that similar methods could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tert-butyl)pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-(Tert-butyl)pyrazine-2-carboxylic acid.
Reduction: 5-(Tert-butyl)pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Tert-butyl)pyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 5-(tert-butyl)pyrazine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various adducts. The pyrazine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence biological pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Tert-butyl)pyrazine-2-carboxylic acid
- 5-(Tert-butyl)pyrazine-2-methanol
- 5-(Tert-butyl)pyrazine-2-amine
Uniqueness
5-(Tert-butyl)pyrazine-2-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
5-tert-butylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)8-5-10-7(6-12)4-11-8/h4-6H,1-3H3 |
Clé InChI |
UFJHASMHYTZQDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(N=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)

![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)






![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)



